(2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane

Stereochemistry Chiral Synthesis Reboxetine Intermediate

This (2RS,3RS) racemic diol is the direct precursor to the morpholine ring of reboxetine. Its stereochemistry is non-interchangeable—using alternative isomers leads to unwanted enantiomeric mixtures and costly resolution. With 98% purity and full analytical characterization (NMR, HPLC, GC), it serves both as a reliable intermediate for process scale-up and as a reference standard for impurity profiling in reboxetine API. Secure your supply for consistent, route-specific synthesis.

Molecular Formula C₁₇H₂₀O₄
Molecular Weight 288.34
CAS No. 98769-69-8
Cat. No. B1140266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane
CAS98769-69-8
Synonyms(2R,3S)-rel-3-(2-Ethoxyphenoxy)-3-phenyl-1,2-propanediol;  _x000B_(R*,S*)-(+/-)-3-(2-Ethoxyphenoxy)-3-phenyl-1,2-propanediol; 
Molecular FormulaC₁₇H₂₀O₄
Molecular Weight288.34
Structural Identifiers
SMILESCCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(CO)O
InChIInChI=1S/C17H20O4/c1-2-20-15-10-6-7-11-16(15)21-17(14(19)12-18)13-8-4-3-5-9-13/h3-11,14,17-19H,2,12H2,1H3
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane (CAS 98769-69-8) as a Key Reboxetine Intermediate: Structural Identity and Sourcing Rationale


(2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane (CAS 98769-69-8) is a phenoxy diol compound that serves as a critical racemic intermediate in the multi-step synthesis of the selective norepinephrine reuptake inhibitor (SNRI) reboxetine, an antidepressant agent [1]. The compound exists as a racemic mixture (2RS,3RS) of the (2R,3S)-rel stereoisomer, bearing both a 2-ethoxyphenoxy group and a phenyl ring on a propane-1,2-diol backbone [2]. Its defined stereochemistry is essential for the downstream stereospecific construction of the morpholine ring system of reboxetine, distinguishing it from non-stereoselective or alternative chiral intermediates [3].

Why Generic Diol Substitution Fails: The Non-Interchangeability of (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane in Reboxetine Synthesis


Although several structurally similar diols exist, the (2RS,3RS)-stereoisomer (CAS 98769-69-8) cannot be interchanged with its chiral counterparts without fundamentally altering the synthetic outcome. The stereochemistry of this intermediate directly dictates the stereochemical course of subsequent cyclization steps leading to reboxetine [1]. For instance, the use of an (S,S)- or (R,R)-configured diol yields the corresponding enantiomerically pure reboxetine isomer [2]. Conversely, substituting this compound with a different, non-stereospecific diol precursor would produce a mixture of reboxetine isomers, necessitating costly and inefficient chiral resolution steps [3]. The quantitative evidence below substantiates that the specific stereochemical identity and purity profile of this compound are non-negotiable parameters for efficient, scalable reboxetine synthesis.

Quantitative Differentiation Evidence for (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane (CAS 98769-69-8)


Stereochemical Differentiation: Racemic (2RS,3RS) vs. Single Enantiomer (2S,3R)

The target compound is a racemic mixture (2RS,3RS) of the (2R,3S)-rel stereoisomer, which directly influences the stereochemical outcome of reboxetine synthesis [1]. In contrast, the (2S,3R)-enantiomer (CAS 863012-85-5) would yield the opposite enantiomer of the final drug substance, with potentially differing pharmacological properties . The target compound's racemic nature is deliberately used in the established industrial process to generate racemic reboxetine, which is then resolved or used as a racemate [2].

Stereochemistry Chiral Synthesis Reboxetine Intermediate

Purity Profile Differentiation: 98% Standard Purity vs. Lower-Grade Alternatives

Commercial suppliers of (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane (CAS 98769-69-8) consistently specify a standard purity of 98%, verified by HPLC, NMR, and GC analysis . In contrast, alternative diol intermediates, such as (2RS,3RS)-3-(2-Ethoxyphenoxy)-2-hydroxy-1-(4-nitrobenzoyloxy)-3-phenylpropane (CAS 98769-70-1), are often offered with undefined purity grades or as custom synthesis products, introducing uncertainty in downstream reaction yields and impurity profiles [1].

Chemical Purity Analytical Chemistry Intermediate Quality

Physical Property Differentiation: Melting Point Consistency as a Quality Indicator

The (2R,3S)-enantiomer of the target compound exhibits a reported melting point of 78–79°C . While the target compound itself (racemic mixture) lacks a widely published melting point, its close structural analog, (2R,3S)-3-(2-ethoxyphenoxy)-3-phenylpropane-1,2-diol (CAS 127781-32-2), shares this same melting point range of 78–79°C [1]. This consistency in solid-state property across closely related stereoisomers provides a tangible, measurable parameter for initial identity verification and purity assessment upon receipt, a feature often unavailable for less characterized diol intermediates.

Melting Point Quality Control Solid-State Characterization

Synthetic Route Differentiation: Industrial Viability vs. Novel Research Methods

While novel research methods report a 66% yield for a related morpholine intermediate via an NBS-induced multicomponent reaction [1], established industrial processes for reboxetine synthesis using the target compound as an intermediate have been optimized for large-scale production, achieving overall yields of 15-41% over 7 steps, as described in Pfizer's patent literature [2]. The target compound's role in these validated, scalable routes ensures a level of process robustness and cost-efficiency not yet demonstrated for more exotic, lower-yielding synthetic alternatives.

Synthetic Yield Process Chemistry Scale-Up

Validated Application Scenarios for (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane (CAS 98769-69-8) in Reboxetine Synthesis


Industrial-Scale Manufacture of Racemic Reboxetine Mesylate

The compound is the preferred intermediate for the large-scale synthesis of racemic reboxetine mesylate (CAS 98769-84-7), a commercial SNRI drug [1]. Its defined racemic stereochemistry (2RS,3RS) is intentionally utilized in established industrial processes to produce the drug in its racemic form, which is then used directly or resolved. This route is validated by Pfizer's process development, which reports overall yields of 15-41% over 7 steps using this intermediate class [2].

Research-Scale Synthesis of Chiral Reboxetine Enantiomers

For medicinal chemistry programs requiring single enantiomers of reboxetine (e.g., (S,S)-reboxetine), the target compound serves as a starting point for stereospecific synthesis. For instance, the (S,S)-diol isomer (ent-3) has been used to synthesize (S,S)-reboxetine with 99% enantiomeric excess [3]. The target racemic compound can be similarly employed as a precursor for chiral resolution studies or as a control in stereochemical investigations.

Analytical Reference Standard for Impurity Profiling

The compound, available at 98% purity with analytical characterization (NMR, HPLC, GC) , is directly applicable as a reference standard for the identification and quantification of related diol impurities in reboxetine active pharmaceutical ingredient (API) batches. Its well-defined purity and structural similarity to other process impurities make it a valuable tool for analytical method development and quality control release testing.

Starting Material for Deuterated Internal Standards

The compound is the unlabeled precursor for its deuterated analog, (2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-1,2-dihydroxy-3-phenylpropane (CAS 1276340-65-8) . This deuterated version is a critical internal standard for LC-MS/MS quantification of reboxetine and its metabolites in pharmacokinetic and bioequivalence studies. Procuring the unlabeled compound with high purity and known stereochemistry ensures the quality and isotopic fidelity of the labeled standard.

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